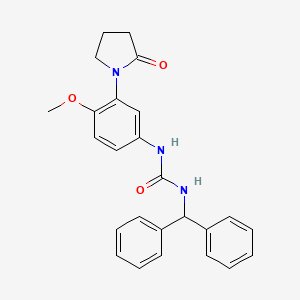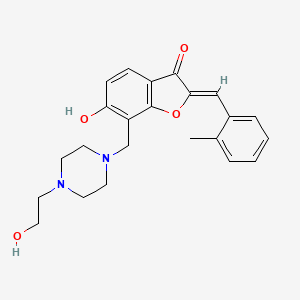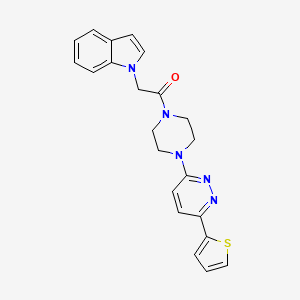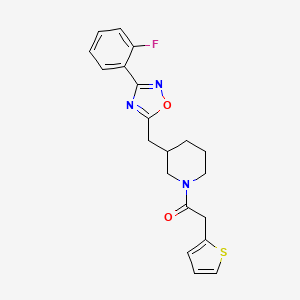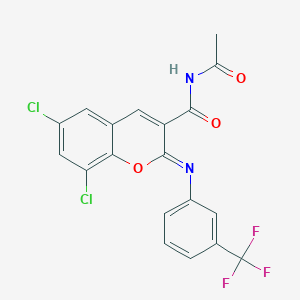
(Z)-N-acetyl-6,8-dichloro-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a chromene derivative with an acetyl group, a dichloro substitution, and a trifluoromethyl phenyl imino group. Chromenes are a class of compounds that have a fused benzene and dihydropyran ring . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, the acetyl group at the 2-position, a dichloro substitution at the 6,8-positions, and a trifluoromethyl phenyl imino group .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. For instance, the trifluoromethyl group could participate in various reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in biological systems .科学的研究の応用
A Simple and Eco-Friendly Approach for the Synthesis of 2-Imino and 2-Oxo-2H-Chromene-3-Carboxamides
This paper discusses an eco-friendly method for synthesizing a series of new 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This method demonstrates high atom economy and excellent yield (Proença & Costa, 2008).
Intermediates in Synthesis
Isolation of Intermediates in the Synthesis of New 3,4-Dihydro-2H-Chromeno[2,3-d]pyrimidines
This research focuses on the isolation of intermediates in the synthesis of 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines. The study details how these intermediates are successfully converted to new tricyclic products, providing insights into the synthesis process (Fattahi et al., 2018).
Anticancer Applications
New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents
This study investigates the synthesis and structure-activity relationships of novel 2-imino-2H-chromene-3(N-aryl)carboxamides. These compounds demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents (Gill, Kumari, & Bariwal, 2016).
Antimicrobial Activity
Synthesis, Properties, and Antimicrobial Activity of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides
This paper presents the synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and explores their structures and antimicrobial properties. Some of these compounds exhibited notable antimicrobial activity (Ukhov et al., 2021).
Antioxidant and Antibacterial Agents
One-pot Three-component Protocol for the Synthesis of Indolyl-4H-Chromene-3-Carboxamides as Antioxidant and Antibacterial Agents
This study discusses a one-pot reaction for synthesizing 4H-chromene-3-carboxamide derivatives, which showed good antioxidant and antibacterial activities. The compounds were evaluated against bacterial strains, demonstrating their potential as therapeutic agents (Subbareddy & Sumathi, 2017).
Hybrid Molecules with Cytotoxic Properties
Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties
This paper describes the synthesis of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds and their cytotoxic properties against human cancer cell lines. One compound displayed significant cytotoxic activity, highlighting its potential for cancer treatment (Makowska et al., 2018).
作用機序
Similarly, coumarins, another class of compounds that share structural similarities with the compound you’re interested in, have been found to have valuable biological and pharmaceutical properties . They have been used in medicinal industry especially as anti-coagulants, and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-acetyl-6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O3/c1-9(27)25-17(28)14-6-10-5-12(20)8-15(21)16(10)29-18(14)26-13-4-2-3-11(7-13)19(22,23)24/h2-8H,1H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDPNPOIHLIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)
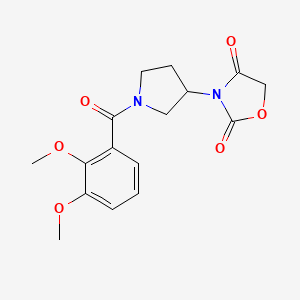

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
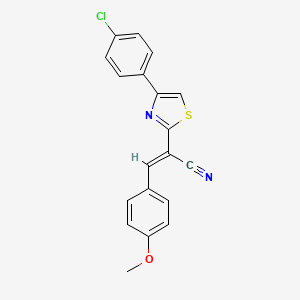
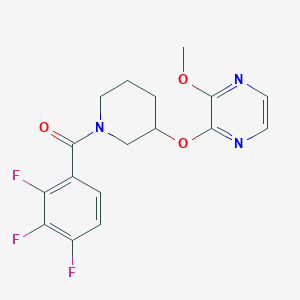
![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)
